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Compound of Interest

Compound Name: ASN007

Cat. No.: B1574556 Get Quote

Technical Support Center: ASN007
This technical support center provides researchers, scientists, and drug development

professionals with essential information for optimizing the dosage of ASN007 to achieve the

maximum therapeutic window. ASN007 is an orally bioavailable and selective inhibitor of ERK1

and ERK2 kinases, critical components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3]

[4]

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASN007?

A1: ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases.[1] By

binding to ERK1/2, it prevents their phosphorylation of downstream substrates, thereby

inhibiting the MAPK/ERK signaling pathway.[2][4] This pathway is often hyperactivated in

various cancers due to mutations in genes like BRAF and RAS, making it a key target for

cancer therapy.[1][4]

Q2: In which cancer types has ASN007 shown the most promise?

A2: Preclinical and clinical data suggest that ASN007 has significant anti-tumor activity in

cancers with mutations in the RAS/RAF pathway, including BRAF, KRAS, NRAS, and HRAS

mutations.[1][3][5] It has demonstrated efficacy in models of melanoma, colorectal cancer, non-
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small cell lung cancer, pancreatic ductal adenocarcinoma, and ovarian cancer.[1][6][7] Notably,

ASN007 has shown activity in melanoma models resistant to BRAF and MEK inhibitors.[1][3][5]

Q3: What is the recommended dosing schedule for ASN007 in clinical trials?

A3: A Phase 1 clinical trial (NCT03415126) evaluated both once daily (QD) and once weekly

(QW) oral dosing schedules.[5][7] The recommended Phase 2 dose (RP2D) was determined to

be 250mg administered once weekly (QW), based on a favorable tolerability profile and

encouraging clinical activity.[7]

Q4: What are the known dose-limiting toxicities (DLTs) and common adverse events associated

with ASN007?

A4: In the Phase 1 trial, dose-limiting toxicities included Grade 3 central serous retinopathy

(CSR) at 60mg and 80mg QD, Grade 3 rash at 80mg QD, and Grade 3 AST elevation at

350mg QW.[7] Common treatment-related adverse events at the 40mg QD dose included rash,

nausea/vomiting, diarrhea, fatigue, and CSR.[5] At the 250mg QW dose, common adverse

events included rash, CSR, blurred vision, nausea/vomiting, and diarrhea.[5]

Troubleshooting Guide
Problem: Sub-optimal anti-tumor activity in in vitro experiments.
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Possible Cause Troubleshooting Step

Incorrect cell line selection

Ensure the cell lines used harbor activating

mutations in the RAS/RAF/MEK/ERK pathway

(e.g., BRAF V600E, KRAS G12C/D/V).

ASN007's efficacy is significantly higher in such

models.[1]

Inadequate drug concentration

Perform a dose-response study to determine the

optimal IC50 for your specific cell line. In cell-

free assays, ASN007 has an IC50 of

approximately 2 nM for both ERK1 and ERK2.

[1][8][9]

Short drug exposure time

Inhibition of ERK1/2 targets can be observed as

early as 15 minutes and can last for at least 72

hours.[1] Ensure your experimental endpoint

allows for sufficient duration of target inhibition.

Problem: High toxicity or unexpected side effects in animal models.

Possible Cause Troubleshooting Step

Inappropriate dosing schedule

Preclinical studies have shown that both daily

and intermittent dosing regimens can be

effective.[9][10] Consider switching to an

intermittent (e.g., once weekly) schedule, which

was better tolerated in the clinical setting.[7]

Off-target effects

While ASN007 is a selective ERK1/2 inhibitor,

review the kinome profiling data to assess

potential off-target activities that might

contribute to toxicity in your specific model.[1]

Drug formulation and administration

Ensure proper formulation for oral administration

to achieve consistent bioavailability. A

suspension in CMC-Na has been used for oral

administration in preclinical models.[8]
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Quantitative Data Summary
Table 1: In Vitro Potency of ASN007

Target IC50 (nM) Assay Type

ERK1 2
Cell-free biochemical assay[1]

[7]

ERK2 2
Cell-free biochemical assay[1]

[7]

Table 2: Phase 1 Clinical Trial (NCT03415126) Dosing and Efficacy

Dosing Schedule
Maximum Tolerated Dose
(MTD)

Observed Clinical Benefit

Once Daily (QD) 40mg[5] -

Once Weekly (QW) 250mg[5][7]

Confirmed partial response in

HRAS-mutant salivary gland

cancer; Stable disease in

KRAS-mutant ovarian cancer

and BRAF V600E-mutant

thyroid cancer.[7]

Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay

Cell Seeding: Plate cancer cells with known RAS/RAF pathway mutations (e.g., A375 for

BRAF V600E, JeKo-1 for NRAS) in 96-well plates at an appropriate density and allow them

to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of ASN007. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for 72 hours.[1]
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Viability Assessment: Measure cell viability using a standard method such as the CellTiter-

Glo® Luminescent Cell Viability Assay.

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-

parameter logistic curve.

Protocol 2: Western Blot for Target Engagement

Cell Treatment: Treat cells with ASN007 at various concentrations and for different durations

(e.g., 15 minutes to 72 hours).[1]

Protein Extraction: Lyse the cells and quantify the total protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Antibody Incubation: Probe the membrane with primary antibodies against phospho-p90RSK

(a downstream target of ERK) and total RSK1 as a loading control.[1]

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to

visualize the protein bands.

Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations
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Caption: Mechanism of action of ASN007 in the RAS/RAF/MEK/ERK signaling pathway.
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Caption: A general experimental workflow for evaluating ASN007.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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